molecular formula C15H10Cl2N4O2S B2550171 N-(2,6-dichlorophenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide CAS No. 540498-06-4

N-(2,6-dichlorophenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Cat. No. B2550171
M. Wt: 381.23
InChI Key: OVGVRDGEXUSDMS-UHFFFAOYSA-N
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Description

The compound N-(2,6-dichlorophenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a chemically synthesized molecule that is likely to possess a range of biological activities due to the presence of the 1,3,4-oxadiazole moiety and the substituted phenyl group. While the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, characterization, and biological activities, which can be extrapolated to understand the potential properties of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves the conversion of aromatic organic acids into esters, followed by the formation of hydrazides and subsequent cyclization to form the 1,3,4-oxadiazole ring. The final step often involves the reaction of the oxadiazole moiety with a substituted acetamide to form the target compound, as seen in the synthesis of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide .

Molecular Structure Analysis

The molecular structure of such compounds is characterized using various spectroscopic techniques, including NMR, IR, and mass spectrometry. These methods confirm the presence of the 1,3,4-oxadiazole ring and the substituted phenyl group, which are crucial for the biological activity of the molecules .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are sensitive to the conditions used, such as the solvent and the presence of a base. The reactivity of the oxadiazole ring with various substituents can lead to a diverse range of compounds with different biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of electronegative substituents like chlorine can affect the electron distribution within the molecule, which in turn can influence properties such as solubility, melting point, and reactivity. The oxadiazole ring is known for its stability and can contribute to the overall rigidity of the molecule .

Biological Activity

Although the specific biological activities of N-(2,6-dichlorophenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide are not discussed in the provided papers, related compounds have been shown to possess activities such as opioid kappa agonism, inhibition of enzymes like acetylcholinesterase, and anticancer properties. These activities are often evaluated using in vitro assays and animal models .

Scientific Research Applications

Synthesis and Characterization

Research has focused on the synthesis and characterization of derivatives involving the 1,3,4-oxadiazole ring, which is structurally similar to the compound . For instance, a study outlined the synthesis of 1,3,4-oxadiazole and acetamide derivatives, evaluating their pharmacological potential, including antibacterial and anti-enzymatic activities. These compounds were synthesized to incorporate multifunctional moieties and assessed for their biological activities, highlighting the synthetic versatility and potential utility of such structures in drug development (Nafeesa, et al., 2017).

Pharmacological Evaluation

Another aspect of research involves evaluating the pharmacological effects of derivatives. A study on N-aryl/aralkyl derivatives of 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide demonstrated potent α-glucosidase inhibitory activity, suggesting potential applications in managing diabetes or related metabolic disorders. This research underscores the bioactive potential of compounds within this chemical family, indicating a route for the development of new therapeutic agents (Iftikhar, et al., 2019).

Anticancer Properties

Compounds bearing the oxadiazole moiety have also been studied for their anticancer properties. For example, novel 2-chloro N-aryl substitutedacetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol were synthesized and evaluated for their cytotoxicity against different cancer cell lines. Such studies reveal the potential of these compounds to act as leads in anticancer drug development, offering insights into the molecular frameworks beneficial for targeting cancer cells (Vinayak, et al., 2014).

Enzyme Inhibition

Research into enzyme inhibition by related compounds, such as the synthesis and bioactivity evaluation of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide, indicates the relevance of this chemical class in studying enzyme-targeted therapies. These compounds' activity against enzymes like acetylcholinesterase highlights their potential in addressing diseases characterized by enzyme dysregulation (Rehman, et al., 2013).

Safety And Hazards

The safety and hazards of this compound would depend on its specific properties and uses. As with all chemicals, it should be handled with care to avoid exposure and contamination. Specific safety data would likely be provided by the manufacturer or supplier .

Future Directions

The study and application of this compound could be a promising area of research. Its complex structure and potential reactivity make it interesting for the synthesis of new materials or drugs. Further studies could explore its properties in more detail and investigate its potential uses .

properties

IUPAC Name

N-(2,6-dichlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N4O2S/c16-10-2-1-3-11(17)13(10)19-12(22)8-24-15-21-20-14(23-15)9-4-6-18-7-5-9/h1-7H,8H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVGVRDGEXUSDMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-dichlorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

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